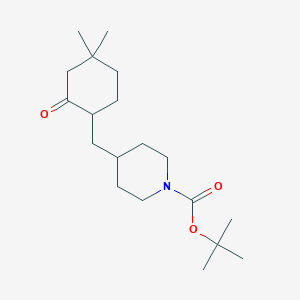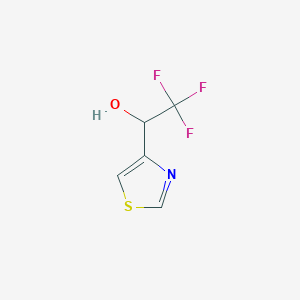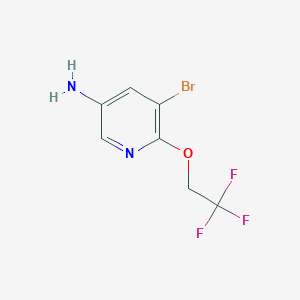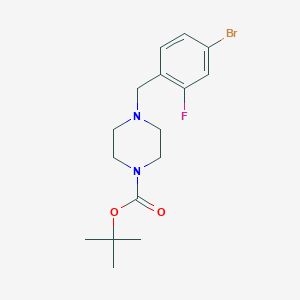
3-氯-1-甲基-1H-吡唑-5-甲酸甲酯
描述
“Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 173841-06-0 . It has a molecular weight of 174.59 . The IUPAC name for this compound is methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate . It is stored at refrigerator temperatures and has a physical form of white to yellow sticky oil to semi-solid .
Synthesis Analysis
The synthesis of pyrazole nucleus, like the one in our compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2O2/c1-9-4 (6 (10)11-2)3-5 (7)8-9/h3H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis
Pyrazoles, including our compound, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .It is a white to yellow sticky oil to semi-solid in its physical form . It is stored in a refrigerator and shipped at room temperature .
科学研究应用
合成和结构应用
噻吩并[2,3-c]吡唑的合成: 3-氯-1-甲基-1H-吡唑-5-甲酸甲酯用于合成新型的4-氨基-3-甲基-1-苯基-1H-噻吩并[2,3-c]吡唑-5-甲酸甲酯和其他相关的杂环化合物。这些化合物在化学研究中具有重要意义,因为它们在包括制药和材料科学在内的各个领域具有潜在应用 (Haider 等人,2005)。
晶体结构分析: 涉及吡唑衍生物(如1-(6-氯-吡啶-2-基)-5-羟基-1H-吡唑-3-甲酸甲酯)的晶体结构和计算分析的研究,提供了对这些化合物的分子结构和性质的见解。这项研究对于理解这些分子的化学行为和潜在应用至关重要 (Shen 等人,2012)。
与金属的配位配合物: 3-氯-1-甲基-1H-吡唑-5-甲酸甲酯衍生物用于合成单核 CuII/CoII 配位配合物。这些配合物在催化、分子识别和材料科学中具有潜在应用 (Radi 等人,2015)。
化学中间体和生物应用
镇痛剂的合成: 3-氯-1-甲基-1H-吡唑-5-甲酸甲酯的衍生物已被研究作为新型镇痛剂的潜力。这些研究有助于开发新的治疗化合物 (Machado 等人,2009)。
除草剂开发: 对吡唑-4-甲酸酯(包括3-氯-1-甲基吡唑-4-甲酸甲酯)的选择性氯化的研究导致了有望成为除草剂的氟磺草胺甲酯的合成。这突出了该化合物在农用化学研究中的作用 (Morimoto 等人,1997)。
用于发光的配位聚合物: 吡唑衍生物在具有发光特性的配位聚合物的合成中的应用展示了它们在材料科学中的潜力,特别是在开发新型发光材料方面 (Cheng 等人,2017)。
缓蚀: 吡唑衍生物,包括与3-氯-1-甲基-1H-吡唑-5-甲酸甲酯相关的衍生物,已被评估为酸性环境中钢的缓蚀剂。这项研究在工业应用中具有重要意义,特别是在保护金属表面方面 (Herrag 等人,2007)。
安全和危害
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305, P338, P351 which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case the compound gets in eyes .
作用机制
Target of Action
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative, which is a versatile scaffold in organic synthesis and medicinal chemistry Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, which could impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . These systems could potentially affect various biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in methanol , which could potentially impact its bioavailability.
Result of Action
Pyrazoles are known to exhibit tautomerism , which could potentially result in changes in their structure and properties, influencing their biological activities.
Action Environment
It is known that the compound should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents . This suggests that certain environmental factors such as temperature, humidity, and exposure to oxidizing agents could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to exhibit enzyme inhibition properties, particularly against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . These interactions can modulate inflammatory responses and other biochemical pathways. The nature of these interactions often involves the binding of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate to the active sites of these enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation . This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to their inhibition or activation. For instance, the binding of this compound to COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can remain stable under specific storage conditions, but their activity may decrease over time due to degradation . Long-term exposure to Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can lead to sustained inhibition of target enzymes and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects. At high doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, pyrazole derivatives are often metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in specific tissues can affect its overall biological activity.
Subcellular Localization
The subcellular localization of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is crucial for its specific biochemical effects.
属性
IUPAC Name |
methyl 5-chloro-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVYKJUTAPFZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736611 | |
| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173841-06-0 | |
| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)

![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)




